molecular formula C13H20N2O3 B8526500 4,6-Ditert-butyl-5-hydroxy-2-pyrimidinecarboxylic acid

4,6-Ditert-butyl-5-hydroxy-2-pyrimidinecarboxylic acid

Cat. No. B8526500
M. Wt: 252.31 g/mol
InChI Key: PEZWBNSRLLWVQG-UHFFFAOYSA-N
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Patent
US05340815

Procedure details

A solution of 4,6-his (1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid methyl ester (500 mg) in 1N NaOH (50 mL) is heated at reflux for 1 hour. The reaction mixture is cooled, filtered, and acidified to pH 4 with 1N HCl. The resulting precipitate is collected by filtration and dried at room temperature under vacuum to give pure 4,6-bis (1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid (430 mg); mp 200° C. dec.
Name
(1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid methyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[CH:7][N:6]=1)=[O:4]>[OH-].[Na+]>[CH3:9][C:11]([C:7]1[C:8]([OH:15])=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[N:10]=[C:5]([C:3]([OH:2])=[O:4])[N:6]=1)([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
(1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid methyl ester
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(C(=N1)C(C)(C)C)O
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at room temperature under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=NC(=NC(=C1O)C(C)(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: CALCULATEDPERCENTYIELD 143.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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